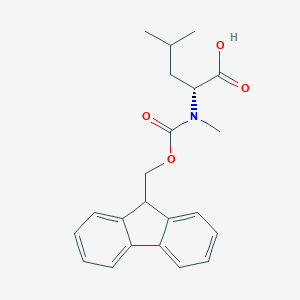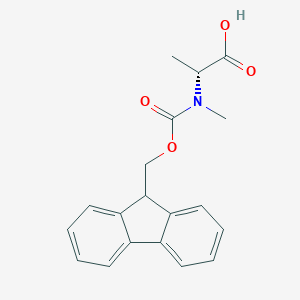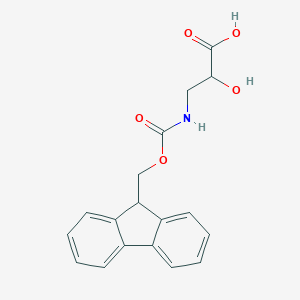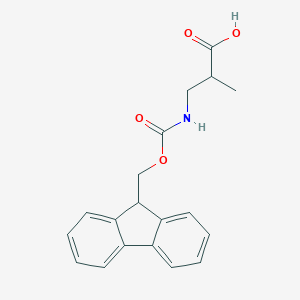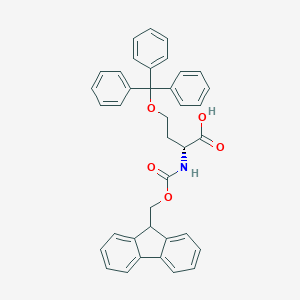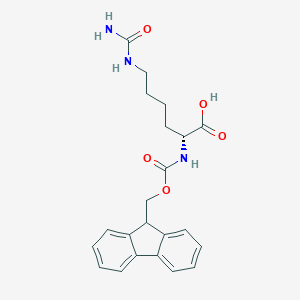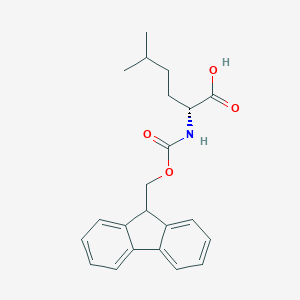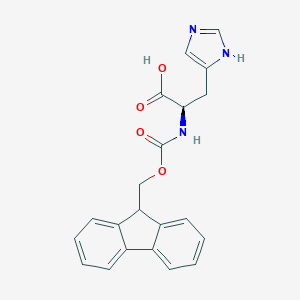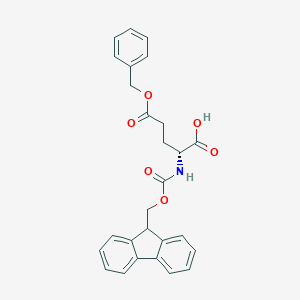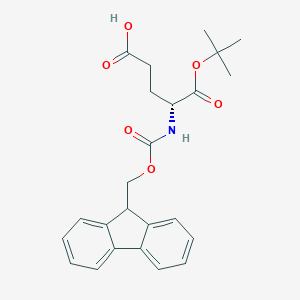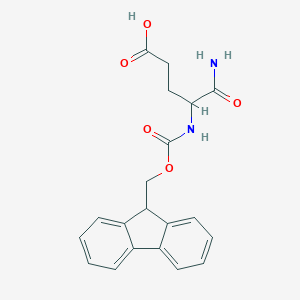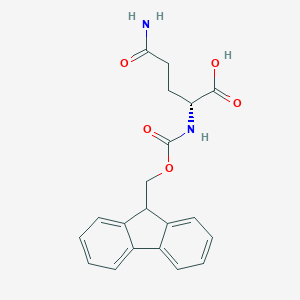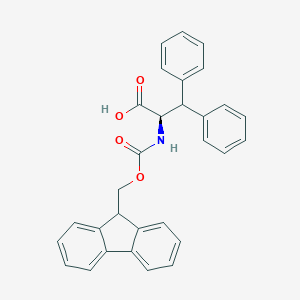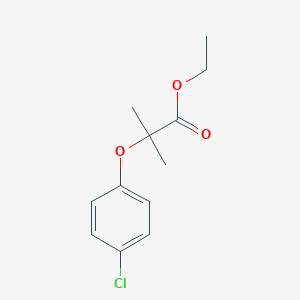
2-(R)-Fmoc-amino-3-azidopropionic acid
描述
2-(R)-Fmoc-amino-3-azidopropionic acid: , also known as ®-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a derivative of azido amino acids. It is widely used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(R)-Fmoc-amino-3-azidopropionic acid typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with sodium azide in the presence of sodium bicarbonate and aqueous dioxane . This reaction forms the Fmoc group, which is then introduced to the amino acid derivative to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Multigram quantities of Fmoc azido amino acids can be prepared within a week or two at user-friendly costs .
化学反应分析
Types of Reactions: 2-(R)-Fmoc-amino-3-azidopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the CuI-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: The Fmoc group can be removed using a base, typically piperidine, to expose the amine group.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) iodide (CuI) as a catalyst, alkynes, and appropriate solvents.
Deprotection Reactions: Piperidine in N,N-dimethylformamide (DMF) or other suitable bases.
Major Products:
Substitution Reactions: Formation of 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: Exposure of the amine group for further peptide synthesis.
科学研究应用
Chemistry: 2-(R)-Fmoc-amino-3-azidopropionic acid is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the assembly of complex peptide sequences .
Biology: Incorporation of this compound into peptides enables the study of protein-protein interactions and the development of peptide-based probes for biological research .
Medicine: this compound derivatives are used in the development of peptide-based drugs and therapeutic agents. The azido group can be modified to introduce bioactive functionalities .
Industry: this compound is employed in the production of peptide-based materials and hydrogels for various industrial applications .
作用机制
The mechanism of action of 2-(R)-Fmoc-amino-3-azidopropionic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amino acid derivative, protecting the amine group from unwanted reactions. Upon completion of the desired reactions, the Fmoc group is removed using a base, exposing the amine group for further modifications .
相似化合物的比较
Fmoc-L-aza-oh: (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid.
Fmoc-L-beta-azidoalanine: Another azido amino acid derivative used in peptide synthesis.
Uniqueness: 2-(R)-Fmoc-amino-3-azidopropionic acid is unique due to its specific stereochemistry (D-configuration) and the presence of the azido group, which allows for selective modifications and incorporation into peptides. This makes it a valuable tool in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


